1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid” involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles used widely by medicinal chemists .Mechanism of Action
Target of Action
The primary target of 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase and the progression through S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from G1 to S phase and progression through S phase. By inhibiting CDK2, this compound prevents cells from replicating their DNA and dividing, which can lead to cell cycle arrest and apoptosis .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . By inhibiting CDK2, it prevents cells from progressing through the cell cycle, leading to cell cycle arrest and potentially apoptosis . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Advantages and Limitations for Lab Experiments
MBCP has several advantages for lab experiments. It is a potent inhibitor of bone resorption and has been shown to be effective in animal models and in vitro studies. MBCP is also relatively stable and can be easily synthesized in the laboratory. However, there are also limitations to using MBCP in lab experiments. It is a relatively new compound and its long-term safety and efficacy have not yet been fully established. In addition, the mechanism of action of MBCP is complex and not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Future Directions
There are several future directions for the study of MBCP. One area of research is the development of new analogs of MBCP with improved potency and selectivity. Another area of research is the investigation of the long-term safety and efficacy of MBCP in humans. Clinical trials are currently ongoing to evaluate the use of MBCP in the treatment of osteoporosis. Finally, the mechanism of action of MBCP needs to be further elucidated to better understand its effects in different experimental conditions.
Synthesis Methods
MBCP can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a benzofuran ring, followed by the introduction of a pyrimidine ring and a pyrrolidine side chain. The final product is obtained after several purification steps and characterized by various spectroscopic techniques.
Scientific Research Applications
MBCP has been extensively studied for its potential use in the treatment of osteoporosis. In vitro studies have shown that MBCP inhibits the formation and activity of osteoclasts, leading to a decrease in bone resorption. In vivo studies in animal models have demonstrated that MBCP can prevent bone loss and increase bone density. Clinical trials in humans are currently ongoing to evaluate the safety and efficacy of MBCP in the treatment of osteoporosis.
properties
IUPAC Name |
1-(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-9-17-13-10-5-2-3-7-12(10)22-14(13)15(18-9)19-8-4-6-11(19)16(20)21/h2-3,5,7,11H,4,6,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYLWHVFXDOCMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCCC3C(=O)O)OC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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